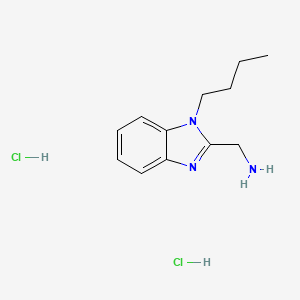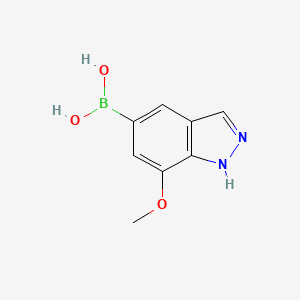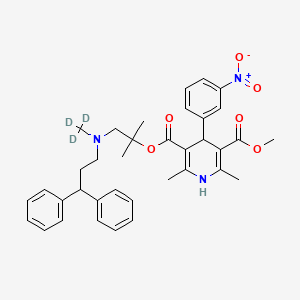
(2-Methyloxazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is commonly used in pharmaceutical testing and research . This compound is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes steps such as solvent extraction, purification, and drying to obtain the final product in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that are useful in further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
(2-Methyloxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2-Methyloxazol-4-yl)methanamine hydrochloride include:
- (2-Methyloxazol-5-yl)methanamine hydrochloride
- (2-Ethyloxazol-4-yl)methanamine hydrochloride
- (2-Phenyloxazol-4-yl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a methyl group at the 2-position of the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .
Eigenschaften
CAS-Nummer |
2061979-41-5 |
|---|---|
Molekularformel |
C5H9ClN2O |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
InChI-Schlüssel |
VVHBHIQCIRZTDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CO1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


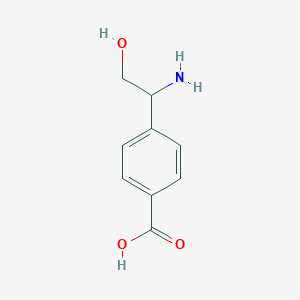
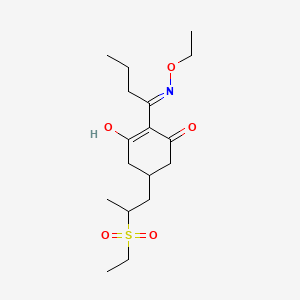
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
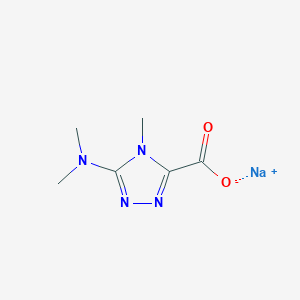
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
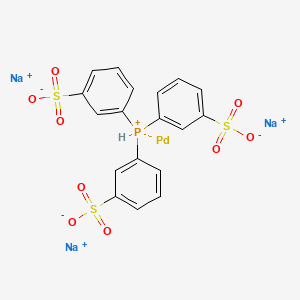


amine dihydrochloride](/img/structure/B13448652.png)
